3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride
CAS No.: 1219971-77-3
Cat. No.: VC2561113
Molecular Formula: C11H14BrCl2NO
Molecular Weight: 327.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219971-77-3 |
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Molecular Formula | C11H14BrCl2NO |
Molecular Weight | 327.04 g/mol |
IUPAC Name | 3-[(2-bromo-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C11H13BrClNO.ClH/c12-10-5-9(13)1-2-11(10)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H |
Standard InChI Key | CNXNQTYYKUDSHI-UHFFFAOYSA-N |
SMILES | C1CNCC1COC2=C(C=C(C=C2)Cl)Br.Cl |
Canonical SMILES | C1CNCC1COC2=C(C=C(C=C2)Cl)Br.Cl |
Introduction
Chemical Structure and Properties
Molecular Identity
3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride features a pyrrolidine ring with a methylene bridge connecting to a 2-bromo-4-chlorophenoxy moiety. The compound exists as a hydrochloride salt, which typically enhances its stability and solubility in polar solvents compared to its free base form.
Physical and Chemical Properties
The compound can be characterized by several key properties that distinguish it from related structures:
Property | Description/Value |
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Molecular Formula | C11H14BrClNO·HCl |
Molecular Weight | ~327.05 g/mol |
Physical State | Typically a crystalline solid |
Solubility | Likely soluble in water, methanol, and other polar solvents |
Structural Features | Pyrrolidine ring, methylene linker, dihalogenated phenoxy group |
Stereochemistry | Potential for stereoisomerism at the C3 position of pyrrolidine |
The structural characteristics of this compound bear similarities to 3-((4-Bromophenoxy)methyl)pyrrolidine hydrochloride, which has a molecular weight of 292.6 g/mol and contains a different halogen substitution pattern.
Synthesis Approaches
Mitsunobu Reaction Pathway
A likely synthetic approach would involve a Mitsunobu reaction between a protected 3-hydroxypyrrolidine and 2-bromo-4-chlorophenol, similar to the procedure described for (R)-3-(2-Chlorophenoxy)pyrrolidine hydrochloride:
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Reaction of a protected 3-hydroxypyrrolidine with 2-bromo-4-chlorophenol
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Use of coupling reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine
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Subsequent deprotection and salt formation with HCl
This approach is supported by the synthetic method used for related compounds, where diisopropyl azodicarboxylate and triphenylphosphine facilitate the coupling of hydroxypyrrolidine derivatives with halogenated phenols .
Purification Considerations
Purification might involve:
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Column chromatography using dichloromethane or similar solvents
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Recrystallization from appropriate solvent systems
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Salt formation by treatment with hydrochloric acid in diethyl ether or dioxane
Structural Analogs and Relationships
Comparison with Related Compounds
Several compounds share structural similarities with 3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride:
The comparison reveals that 3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride combines structural elements from these related compounds, potentially conferring unique physicochemical properties.
Structure-Activity Relationships
Based on related structures, we can infer:
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The presence of both bromine and chlorine substituents likely influences:
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Lipophilicity and membrane permeability
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Electronic properties of the phenoxy ring
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Potential binding interactions with biological targets
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The pyrrolidine nitrogen provides:
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A basic center that forms the hydrochloride salt
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Potential for hydrogen bonding interactions
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Possibilities for further functionalization
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Analytical Characterization
Spectroscopic Profile
Typical analytical methods for characterization would include:
Nuclear Magnetic Resonance (NMR)
Expected key signals in 1H NMR (predicted based on similar structures):
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Pyrrolidine ring protons: approximately δ 1.8-3.6 ppm
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Methylene linker protons: approximately δ 3.8-4.2 ppm
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Aromatic protons: approximately δ 6.8-7.6 ppm
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NH proton (if visible): likely downfield due to salt formation
Mass Spectrometry
Characteristic mass fragmentation pattern would likely show:
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Molecular ion peak corresponding to the free base
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Fragment ions from cleavage at the methylene bridge
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Characteristic isotope patterns for bromine and chlorine
Chromatographic Behavior
The compound would likely demonstrate:
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Good retention on reverse-phase HPLC columns
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UV detection capability due to the aromatic ring
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Distinct chromatographic behavior influenced by the dihalogenated phenoxy moiety
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